N-(2,5-dichlorophenyl)acridin-9-amine
Description
N-(2,5-Dichlorophenyl)acridin-9-amine is a synthetic acridine derivative characterized by a 2,5-dichlorophenyl substituent attached to the acridine core via an amine linkage. Acridine derivatives are renowned for their planar aromatic structure, which facilitates intercalation into DNA, making them candidates for anticancer and antimicrobial applications .
Properties
Molecular Formula |
C19H12Cl2N2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12Cl2N2/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19/h1-11H,(H,22,23) |
InChI Key |
MKNUCNGACYUXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)acridin-9-amine typically involves the reaction of 2,5-dichloroaniline with acridine derivatives under specific conditions. One common method involves heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by treatment with ammonium carbonate in phenol . Another method includes the reaction of acridine with sodium amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)acridin-9-amine primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and interfering with processes such as replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4)
- Substituents : 3,5-dimethoxyphenyl group (electron-donating methoxy groups).
- Synthesis: Synthesized via nucleophilic aromatic substitution between 9-chloroacridine and 3,5-dimethoxyaniline in ethanol with potassium carbonate .
- Structural Data : ORTEP diagrams confirm a planar acridine core with bond lengths (1.35–1.42 Å) and angles (~120°) consistent with aromatic systems .
N-(2,5-Dichlorophenyl)acridin-9-amine
- Substituents : 2,5-dichlorophenyl group (electron-withdrawing chlorine atoms).
- Expected Synthesis : Likely follows a similar route to G4, substituting 3,5-dimethoxyaniline with 2,5-dichloroaniline. Chlorine’s electronegativity may reduce electron density on the acridine ring, altering reactivity and binding interactions.
Physicochemical Properties
Lipophilicity and Solubility
- G4 : Methoxy groups enhance solubility in polar solvents compared to chloro analogs. Calculated LogP values are likely lower due to reduced hydrophobicity.
Table 2: Estimated Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 (Estimated) | Hydrogen Bond Acceptors |
|---|---|---|---|
| N-(3,5-Dimethoxyphenyl)acridin-9-amine | ~348 | ~3.5 | 4 (methoxy O, amine N) |
| This compound | ~339 | ~4.8 | 2 (amine N) |
Anticancer Activity
- G4 : Demonstrates cytotoxicity against human cancer cell lines, with IC₅₀ values in the micromolar range. DNA intercalation and topoisomerase inhibition are proposed mechanisms .
- This compound : While direct data are absent, chloro substituents may enhance DNA binding affinity due to increased planarity and hydrophobicity, though toxicity risks could be higher.
Comparison with a Complex Acridine Analog ()
- N-[4-(4-[Bis(2-chloroethyl)amino]phenyl)sulfanylbutyl]acridin-9-amine: Structure: Incorporates a sulfanylbutyl linker and bis(chloroethyl) groups. Properties: Higher molecular weight (498.5 g/mol), extreme lipophilicity (XLogP3 = 7.7), and 12 rotatable bonds . Implications: The bulky substituents may hinder blood-brain barrier penetration but improve alkylating activity (due to chloroethyl groups).
Crystallographic and Computational Analysis
- G4: Crystal structure refined using SHELXL , with bond lengths/angles consistent with DFT calculations. Displacement parameters indicate minor thermal motion .
- This compound: No crystallographic data are available, but computational modeling (e.g., density functional theory) could predict enhanced planarity and π-π stacking efficiency compared to G4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
